molecular formula C13H18N2O5S B5692998 5-{[4-(AMINOSULFONYL)PHENETHYL]AMINO}-5-OXOPENTANOIC ACID

5-{[4-(AMINOSULFONYL)PHENETHYL]AMINO}-5-OXOPENTANOIC ACID

Cat. No.: B5692998
M. Wt: 314.36 g/mol
InChI Key: JWRWEOYESVTXQN-UHFFFAOYSA-N
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Description

5-{[4-(AMINOSULFONYL)PHENETHYL]AMINO}-5-OXOPENTANOIC ACID is a synthetic compound known for its unique structure and potential applications in various fields of science. This compound is characterized by the presence of an aminosulfonyl group attached to a phenethylamine moiety, which is further linked to a pentanoic acid backbone. The compound’s structure suggests potential utility in biochemical and pharmaceutical research due to its functional groups and overall molecular architecture.

Properties

IUPAC Name

5-oxo-5-[2-(4-sulfamoylphenyl)ethylamino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5S/c14-21(19,20)11-6-4-10(5-7-11)8-9-15-12(16)2-1-3-13(17)18/h4-7H,1-3,8-9H2,(H,15,16)(H,17,18)(H2,14,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWRWEOYESVTXQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)CCCC(=O)O)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(AMINOSULFONYL)PHENETHYL]AMINO}-5-OXOPENTANOIC ACID typically involves multiple steps, starting with the preparation of the phenethylamine derivative. The phenethylamine is first sulfonated to introduce the aminosulfonyl group. This intermediate is then reacted with a suitable pentanoic acid derivative under controlled conditions to form the final product. The reaction conditions often include the use of catalysts, specific temperatures, and pH adjustments to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification methods, including crystallization and chromatography, are crucial to obtain the compound in its pure form for further applications.

Chemical Reactions Analysis

Types of Reactions

5-{[4-(AMINOSULFONYL)PHENETHYL]AMINO}-5-OXOPENTANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aminosulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

5-{[4-(AMINOSULFONYL)PHENETHYL]AMINO}-5-OXOPENTANOIC ACID has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{[4-(AMINOSULFONYL)PHENETHYL]AMINO}-5-OXOPENTANOIC ACID involves its interaction with specific molecular targets. The aminosulfonyl group can interact with enzymes or receptors, modulating their activity. The phenethylamine moiety may influence neurotransmitter pathways, while the pentanoic acid backbone can affect cellular metabolism. These interactions collectively contribute to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-4-oxopentanoic acid: Shares a similar pentanoic acid backbone but lacks the aminosulfonyl and phenethylamine groups.

    5-Aminolevulinic acid: Another compound with a similar backbone but different functional groups.

Uniqueness

5-{[4-(AMINOSULFONYL)PHENETHYL]AMINO}-5-OXOPENTANOIC ACID is unique due to its combination of an aminosulfonyl group, phenethylamine moiety, and pentanoic acid backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

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